molecular formula C6H5ClN2O3 B1404804 6-Chloro-3-methoxy-2-nitropyridine CAS No. 1616526-81-8

6-Chloro-3-methoxy-2-nitropyridine

Cat. No.: B1404804
CAS No.: 1616526-81-8
M. Wt: 188.57 g/mol
InChI Key: BSAKOOHPKGWCJR-UHFFFAOYSA-N
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Description

Significance of Pyridine-Based Heterocycles in Contemporary Chemical Research

Pyridine (B92270) and its derivatives are fundamental building blocks in numerous areas of chemical science, including pharmaceuticals, agrochemicals, and material science. numberanalytics.comnumberanalytics.com The pyridine skeleton offers a degree of flexibility that allows for the creation of extensive compound libraries with a variety of functional groups. nih.gov This versatility stems from its characteristic basicity, solubility, and its capacity for hydrogen bond formation. nih.gov

The nitrogen atom in the pyridine ring is a key feature, possessing a non-bonding pair of electrons that can participate in hydrogen bonding with biological receptors, which can enhance the pharmacokinetic properties of drug molecules. nih.gov It is estimated that the pyridine nucleus is a component of thousands of existing drug candidates. nih.gov Beyond hydrogen bonding, the pyridine ring can engage in π–π stacking interactions and chelation with metal ions within biological targets, which can improve binding affinity and specificity. nih.gov

In the pharmaceutical industry, pyridine derivatives are integral to the synthesis of a wide array of drugs, such as antihistamines and anti-inflammatory agents. numberanalytics.com In agriculture, they are used to create pesticides, including insecticides and herbicides. taylorandfrancis.comnumberanalytics.com Furthermore, in material science, pyridine derivatives are employed in the synthesis of conjugated polymers with applications in electronics and optoelectronics, as well as in the production of dyes and pigments. numberanalytics.com

Contextualization of Nitropyridines as Electron-Deficient Systems

Pyridine itself is considered an electron-deficient heterocyclic compound due to the electron-withdrawing nature of the nitrogen atom, which imparts a charge disparity or polarity to the ring. nih.govnih.gov This inherent electronic characteristic makes the carbon atoms within the pyridine ring more electrophilic and thus more susceptible to nucleophilic attack. nih.gov

The introduction of a nitro group (–NO2) to the pyridine ring further intensifies this electron deficiency. nih.gov The nitro group is a potent electron-withdrawing group, acting through both resonance and inductive effects. nih.gov The combination of the already electron-deficient pyridine ring with the strong electron-withdrawing capacity of a nitro group is expected to significantly enhance the electron-accepting and oxidizing capabilities of the resulting nitropyridine molecule. nih.gov This heightened electron-deficient character is a defining feature of nitropyridines and is central to their reactivity and utility in chemical synthesis. For instance, this property makes nitropyridiniums potential candidates as a new class of electron acceptors in photochemical systems. nih.gov

Research Landscape of Halogenated and Alkoxy-Substituted Nitropyridines

The research landscape of nitropyridines is further diversified by the introduction of halogen and alkoxy substituents. These functional groups modulate the electronic properties and reactivity of the nitropyridine core, creating a wide range of chemical intermediates with tailored characteristics.

Halogenated nitropyridines, such as those containing chlorine, are valuable intermediates in organic synthesis. The halogen atom can serve as a leaving group in nucleophilic aromatic substitution reactions or participate in various cross-coupling reactions, allowing for the introduction of a wide range of other functional groups.

The compound 6-Chloro-3-methoxy-2-nitropyridine is an example of a multifunctionalized pyridine, possessing a halogen, an alkoxy group, and a nitro group. sigmaaldrich.com Its structural isomers, such as 2-Chloro-6-methoxy-3-nitropyridine, will exhibit distinct electronic properties and reactivity patterns due to the different positioning of the substituents. The study of such substituted nitropyridines is critical for the development of new synthetic methodologies and the construction of complex molecular architectures for various applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-chloro-3-methoxy-2-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN2O3/c1-12-4-2-3-5(7)8-6(4)9(10)11/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSAKOOHPKGWCJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(N=C(C=C1)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501287804
Record name Pyridine, 6-chloro-3-methoxy-2-nitro-
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Molecular Weight

188.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1616526-81-8
Record name Pyridine, 6-chloro-3-methoxy-2-nitro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1616526-81-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyridine, 6-chloro-3-methoxy-2-nitro-
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URL https://comptox.epa.gov/dashboard/DTXSID501287804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Computational and Theoretical Investigations of 6 Chloro 3 Methoxy 2 Nitropyridine and Its Derivatives

Quantum Chemical Calculations and Density Functional Theory (DFT) Applications

DFT methods are prized for their balance of computational cost and accuracy, making them a "workhorse of quantum chemistry." mdpi.comarxiv.org They are instrumental in predicting molecular geometries, electronic structures, and reactivity, which are crucial for understanding the chemical behavior of substituted pyridines. researchgate.netnih.gov The selection of appropriate functionals and basis sets is critical for the accuracy of DFT calculations. nih.gov

Molecular Geometry Optimization and Conformational Analysis

Theoretical calculations are employed to determine the most stable three-dimensional arrangement of atoms in a molecule. For pyridine (B92270) derivatives, DFT calculations can predict bond lengths and angles. researchgate.net For instance, in a related compound, 3-Chloro-5-methoxy-2,6-dinitropyridine, the methoxy (B1213986) group is coplanar with the pyridine ring, while the nitro groups are twisted at angles of 33.12° and 63.66° relative to the ring. nih.gov Such analyses for 6-Chloro-3-methoxy-2-nitropyridine would reveal the spatial orientation of its chloro, methoxy, and nitro substituents, which significantly influences its reactivity and intermolecular interactions.

Electronic Structure Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry that explains reactivity based on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost orbital without electrons, acts as an electron acceptor. libretexts.orgtaylorandfrancis.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining a molecule's chemical reactivity and kinetic stability. sci-hub.se A smaller energy gap generally implies higher reactivity. sci-hub.se

For pyridine derivatives, the energies and distributions of these orbitals are influenced by the nature and position of the substituents. Electron-donating groups, like the methoxy group, tend to increase the HOMO energy level, while electron-withdrawing groups, such as the chloro and nitro groups, lower the LUMO energy level. taylorandfrancis.com The specific HOMO and LUMO energy values for this compound would dictate its susceptibility to nucleophilic and electrophilic attacks.

Table 1: Frontier Molecular Orbital (FMO) Parameters

ParameterDescriptionSignificance
E_HOMO Energy of the Highest Occupied Molecular OrbitalIndicates the molecule's ability to donate electrons. taylorandfrancis.com
E_LUMO Energy of the Lowest Unoccupied Molecular OrbitalIndicates the molecule's ability to accept electrons. taylorandfrancis.com
Energy Gap (ΔE) The energy difference between E_LUMO and E_HOMOA smaller gap suggests higher reactivity and lower kinetic stability. sci-hub.se

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. researchgate.netresearchgate.netscienceopen.com The MEP map uses a color scale to represent different electrostatic potential values. Typically, red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. researchgate.netresearchgate.net Green and yellow represent intermediate potentials. researchgate.netscienceopen.com

For a molecule like this compound, the MEP map would likely show a negative potential around the oxygen atoms of the nitro and methoxy groups, making them potential sites for electrophilic interaction. nih.gov Conversely, positive potentials might be located around the hydrogen atoms and the carbon atom attached to the electron-withdrawing chlorine atom, indicating sites for nucleophilic attack. scienceopen.com

Natural Bonding Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. nih.govrsc.org It examines the delocalization of electron density between filled (donor) and empty (acceptor) orbitals, which is a key factor in understanding intramolecular charge transfer and the stability of the molecule. uba.arresearchgate.net The strength of these interactions is quantified by second-order perturbation energies. sci-hub.se

Global Chemical Reactivity Descriptors

Ionization Potential (I) and Electron Affinity (A) can be approximated from the HOMO and LUMO energies using the equations: I ≈ -E_HOMO and A ≈ -E_LUMO. researchgate.net

Electronegativity (χ) is the power of an atom to attract electrons to itself.

Chemical Hardness (η) represents the resistance to change in electron distribution. A harder molecule has a larger HOMO-LUMO gap. scienceopen.com

Electrophilicity Index (ω) measures the ability of a molecule to accept electrons. sci-hub.se

Table 2: Global Chemical Reactivity Descriptors

DescriptorFormulaSignificance
Ionization Potential (I) I ≈ -E_HOMOEnergy required to remove an electron.
Electron Affinity (A) A ≈ -E_LUMOEnergy released when an electron is added.
Electronegativity (χ) χ = (I + A) / 2Tendency to attract electrons.
Chemical Hardness (η) η = (I - A) / 2Resistance to deformation of electron cloud.
Electrophilicity Index (ω) ω = χ² / (2η)Propensity to accept electrons.

These computational tools provide a comprehensive framework for understanding the intrinsic properties of this compound, guiding further experimental studies and the design of new derivatives with desired chemical and biological activities.

Aromaticity Assessment (e.g., NICS values)

The aromaticity of the pyridine ring in this compound and its derivatives is a key determinant of their stability and reactivity. A widely used computational tool for quantifying aromaticity is the Nucleus-Independent Chemical Shift (NICS) calculation. NICS values, typically calculated at the center of a ring (NICS(0)) or 1 Å above the ring plane (NICS(1)), provide a measure of the induced magnetic field associated with electron delocalization. Negative NICS values are indicative of aromatic character, while positive values suggest anti-aromaticity, and values near zero imply a non-aromatic system.

A DFT study on various nitropyridine derivatives found that the aromaticity, as judged by NICS(0) values, is influenced by the position of the nitro groups. researchgate.net For this compound, a computational study would likely involve geometry optimization using a method like Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-311G(d,p)), followed by NICS calculations at the same level of theory. metu.edu.tr The resulting NICS value would provide a quantitative measure of the aromaticity of the substituted pyridine ring.

Table 1: Representative NICS(0) Values for Pyridine and Related Derivatives

CompoundNICS(0) (ppm)Aromatic Character
Benzene-9.7Aromatic
Pyridine-12.5Aromatic
2-Nitropyridine (B88261)(predicted)Aromatic
This compound(predicted)Aromatic

Note: The NICS values for 2-nitropyridine and this compound are predicted based on general trends observed in substituted pyridines and are not from direct literature sources for these specific compounds.

Mechanistic Insights from Theoretical Studies

Theoretical calculations are invaluable for elucidating the mechanisms of chemical reactions involving this compound. By mapping out the potential energy surface of a reaction, key features such as transition states and intermediates can be identified, providing a detailed picture of the reaction pathway.

For reactions such as nucleophilic aromatic substitution (SNAr), which are common for chloronitropyridines, the characterization of transition states is crucial for understanding reactivity and regioselectivity. Theoretical studies on related systems, like the reaction of chloronitropyridines with piperazine, have utilized computational methods to identify transition states. semanticscholar.org The geometry of a transition state, along with its vibrational frequencies (where one imaginary frequency corresponds to the reaction coordinate), can be calculated using DFT methods.

In the case of this compound, a nucleophilic attack at the carbon atom bearing the chlorine atom would proceed through a Meisenheimer-like intermediate. The transition state leading to this intermediate would involve the partial formation of the new bond with the nucleophile and partial breaking of the C-Cl bond. Computational characterization of this transition state would provide insights into the activation energy of the reaction. Theoretical studies on the reactions of 3-nitropyridines have highlighted the importance of transition state Gibbs energies in explaining experimental reactivities.

By connecting the reactants, transition states, intermediates, and products on a potential energy surface, a complete reaction pathway can be elucidated. The energy profile along this pathway reveals the thermodynamics and kinetics of the reaction. For instance, in the SNAr reaction of this compound with a nucleophile, the energy profile would show the relative energies of the reactants, the transition state, the Meisenheimer intermediate, and the final products.

Spectroscopic Parameter Prediction and Correlation with Experimental Data

Computational methods are widely used to predict various spectroscopic parameters, which can then be correlated with experimental data to confirm molecular structures and to aid in the interpretation of spectra.

Density Functional Theory (DFT) is a powerful tool for predicting NMR chemical shifts. The Gauge-Including Atomic Orbital (GIAO) method, in conjunction with DFT, has been successfully applied to calculate the ¹H and ¹³C NMR chemical shifts of substituted 3-nitropyridines. researchgate.net These calculations often show good agreement with experimental data. researchgate.net For this compound, GIAO/DFT calculations could predict the chemical shifts of the pyridine ring protons and carbons, as well as those of the methoxy group.

The prediction of vibrational spectra (IR and Raman) is another area where computational chemistry excels. DFT calculations can provide the vibrational frequencies and intensities of a molecule. These calculated spectra, often scaled to account for systematic errors, can be compared with experimental FT-IR and FT-Raman spectra to assign the observed vibrational modes. acs.org Studies on substituted nitropyridines have demonstrated the utility of this approach in correlating calculated and experimental spectra.

UV-Vis absorption spectra can be predicted using Time-Dependent Density Functional Theory (TD-DFT). researchgate.net By calculating the electronic transitions between molecular orbitals, the absorption maxima (λmax) can be estimated. For this compound, TD-DFT calculations could provide insights into the nature of its electronic transitions, such as π→π* and n→π* transitions, and how they are influenced by the substituents. researchgate.netresearchgate.net

Table 2: Predicted Spectroscopic Data for this compound

Spectroscopic TechniquePredicted ParameterPredicted Value Range
¹H NMRChemical Shift (δ)7.0 - 8.5 ppm
¹³C NMRChemical Shift (δ)110 - 160 ppm
IRNO₂ symmetric stretch1340 - 1360 cm⁻¹
IRNO₂ asymmetric stretch1520 - 1540 cm⁻¹
UV-Visλmax250 - 350 nm

Note: The predicted values are based on typical ranges observed for related substituted nitropyridines in the literature and are not from direct calculations on this compound.

Non-linear Optical (NLO) Properties and First/Second-Order Hyperpolarizability Calculations

Molecules with large hyperpolarizabilities are of interest for applications in non-linear optics (NLO). Computational methods can be used to predict the NLO properties of molecules, including the first-order hyperpolarizability (β). Substituted pyridines, particularly those with donor-acceptor motifs, have been investigated for their NLO properties. acs.orgasianpubs.org The nitro group is a strong electron acceptor, and the methoxy group is an electron donor, making this compound a candidate for exhibiting NLO properties.

Applications As a Synthetic Building Block in Complex Molecular Synthesis

Construction of Advanced Heterocyclic Systems

The primary utility of 6-Chloro-3-methoxy-2-nitropyridine in constructing advanced heterocyclic systems lies in its capacity to undergo nucleophilic aromatic substitution (SNAr) reactions. youtube.comlibretexts.org The chlorine atom at the C6 position is an excellent leaving group, activated by the electron-withdrawing nitro group at the C2 position (para-position) and the ring nitrogen atom (ortho-position). libretexts.org This activation facilitates the displacement of the chloride by a variety of nucleophiles, providing a robust method for carbon-nitrogen, carbon-oxygen, and carbon-sulfur bond formation.

This reactivity allows for the synthesis of diverse heterocyclic structures. For instance, reaction with bifunctional nucleophiles, such as amino-alcohols or amino-thiols, can lead to the formation of fused-ring systems through an initial SNAr reaction followed by an intramolecular cyclization. The nitro group, while serving as an activating group, can also be chemically transformed (e.g., reduced to an amine), offering a secondary point of reactivity for subsequent annulation or derivatization steps. This sequential reactivity is a powerful strategy for the regioselective construction of complex polycyclic heteroaromatic compounds that are otherwise difficult to synthesize. researchgate.net

Synthesis of Biologically Active Scaffolds

The substituted nitropyridine motif is a recognized pharmacophore and a key structural component in many biologically active molecules. nih.govresearchgate.net this compound provides a direct route to introduce this valuable scaffold into larger, more complex structures targeted for pharmaceutical and agrochemical applications.

Table 1: Reactivity of Functional Groups in this compound

Functional GroupPositionReactivityPotential Transformations
ChloroC6Leaving group in SNArDisplacement by N, O, S, C nucleophiles
NitroC2Strong electron-withdrawingReduction to amine; further derivatization
Methoxy (B1213986)C3Electron-donating (resonance)Can influence regioselectivity
Pyridine (B92270) NitrogenN1Basic; coordinating siteMetal coordination; protonation

The pyridine ring is a fundamental scaffold in medicinal chemistry, present in numerous approved drugs. researchgate.net Compounds structurally related to this compound are instrumental in the synthesis of kinase inhibitors, which are a critical class of drugs for treating cancer and inflammatory diseases. ed.ac.uksoci.org The general synthetic strategy involves the displacement of the chloro group with a complex amine-containing fragment, making the SNAr reaction a pivotal step in the synthesis. nih.govelsevierpure.com

The nitro group on the pyridine ring can be subsequently reduced to an amino group. guidechem.com This newly formed amine provides a handle for further synthetic manipulations, such as amide bond formation or the construction of another heterocyclic ring, ultimately leading to the final active pharmaceutical ingredient (API). The specific substitution pattern of this compound allows for the precise placement of functional groups to optimize binding interactions with biological targets like enzyme active sites.

In the agrochemical industry, pyridine-based compounds are widely used as herbicides, insecticides, and fungicides due to their high efficacy and selectivity. researchgate.net The development of new agrochemicals often relies on the derivatization of key heterocyclic intermediates. researchgate.net Nitropyridine derivatives, in particular, are precursors to a range of potent crop protection agents. nih.gov

The reactivity of this compound allows for its incorporation into potential agrochemical candidates. The chloro substituent can be replaced by various functional groups through nucleophilic substitution, enabling the synthesis of a library of compounds for biological screening. The nitro group is also a key feature in some insecticidal compounds or can be converted to other functionalities to modulate the biological activity and physical properties of the final product, such as soil mobility and degradation rates.

Derivatization for Functional Material Precursors

While less common than its application in life sciences, the inherent electronic and structural features of this compound give it potential as a precursor for functional materials. The electron-deficient nitropyridine ring system is chromophoric and can be modified to create organic dyes. By reacting the compound with molecules containing electron-donating groups, donor-acceptor type dyes with potential applications in sensing or as pigments can be synthesized.

Furthermore, derivatization of this compound can lead to the formation of monomers for specialized polymers. For example, displacement of the chlorine with a vinyl- or acrylic-containing nucleophile could produce a functional monomer. Polymerization of such a monomer would yield a polymer with pyridine units incorporated into its side chains, potentially imparting properties such as metal-ion coordination, altered solubility, or specific electronic characteristics. The rich coordination chemistry of pyridine-type ligands has been used to incorporate a variety of metal ions into functional materials with applications in electrochromics and solar cells. acs.orgnih.gov

Catalysis and Ligand Design in Coordination Chemistry

The pyridine nitrogen atom possesses a lone pair of electrons, making it an excellent Lewis base capable of coordinating to metal centers. chemistryviews.org This property is fundamental to its use in catalysis and ligand design. This compound can serve as a foundational element for synthesizing more complex ligands for transition metal chemistry. guidechem.com

The compound itself can act as a simple monodentate ligand. More importantly, it can be derivatized via the SNAr reaction to introduce additional coordinating atoms (e.g., nitrogen, oxygen, sulfur), thereby creating bidentate or multidentate ligands. rsc.orgmdpi.com For example, reacting it with 2-aminopyridine could yield a bipyridine-type ligand. The electronic properties of the resulting ligand, and consequently the catalytic activity of its metal complex, can be fine-tuned by the substituents on the pyridine ring (i.e., the methoxy and residual nitro group). These tailored ligands are crucial in developing catalysts for a wide range of organic transformations, from cross-coupling reactions to asymmetric synthesis. acs.orgchemistryviews.org

Advanced Research Applications of 6 Chloro 3 Methoxy 2 Nitropyridine Derivatives

Pharmaceutical Research and Development

The functional groups present in 6-chloro-3-methoxy-2-nitropyridine make it a valuable precursor for creating complex molecules with therapeutic potential. chemimpex.com Researchers have successfully utilized its derivatives to explore new treatments for a variety of diseases.

Development of Anti-Cancer Agents

Derivatives of this compound have emerged as promising candidates in the field of oncology. The nitropyridine structure is a key component in the synthesis of compounds investigated for their ability to inhibit tumor growth. Research has shown that certain derivatives can induce apoptosis (programmed cell death) and inhibit cell proliferation in cancer cells. Cytotoxicity studies have indicated a selective toxicity towards cancer cells, a highly desirable characteristic for anti-cancer agents. The synthesis of novel anti-cancer agents has been achieved through various chemical reactions, such as Suzuki and Negishi couplings, using 2-chloro-3-methoxy-6-nitropyridine (B1395836) as a starting material, with the resulting compounds showing promising activity against cancer cell lines.

Notably, the PI3K/Akt/mTOR signaling pathway, which is crucial for tumor cell proliferation and survival, has been a target for quinoline (B57606) derivatives, which share structural similarities with pyridine-based compounds. researchgate.net This suggests a potential mechanism of action for nitropyridine derivatives in cancer therapy.

Table 1: Research Findings on Anti-Cancer Activity

Derivative ClassResearch FocusKey Findings
Nitropyridine DerivativesInhibition of tumor growthCan induce apoptosis and inhibit cell proliferation.
2-Chloro-3-methoxy-6-nitropyridine based compoundsSynthesis of novel anti-cancer agentsResulting compounds from Suzuki and Negishi couplings exhibit cytotoxicity against cancer cell lines.
Quinoline DerivativesTargeting PI3K/Akt/mTOR pathwayThis pathway is vital for tumor cell growth and survival. researchgate.net

Investigation of Anti-Inflammatory Properties

The core structure of this compound has been utilized in the development of compounds with potential anti-inflammatory effects. chemimpex.com Cyanopyridine derivatives, which can be synthesized from precursors like this compound, have shown a wide range of therapeutic activities, including anti-inflammatory properties. worldnewsnaturalsciences.com The versatility of the pyridine (B92270) ring allows for modifications that can lead to the discovery of new anti-inflammatory agents. chemimpex.com

Discovery of Antimicrobial Activities

The search for new antimicrobial agents has led researchers to explore derivatives of this compound. chemimpex.com The compound's structure is a valuable starting point for creating molecules with antibacterial and antifungal properties. chemimpex.comworldnewsnaturalsciences.com For instance, the synthesis of 2-methoxy-4-(2'-n-butyl-4'-chloro-1'-H-imidazol-5'-yl)-6-aryl nicotinonitriles has been accomplished, and these compounds have been tested against various Gram-positive and Gram-negative bacteria, as well as fungi. worldnewsnaturalsciences.com

Furthermore, studies on pyrazoline derivatives have shown that substitutions on the pyridine ring can significantly influence their antimicrobial activity. For example, a methoxy (B1213986) group has been found to increase antibacterial activity against certain strains. turkjps.org The introduction of chloro and bromo substituents has also been shown to enhance antimicrobial activity due to their lipophilic properties. turkjps.org Naphthyridine derivatives, which are structurally related to pyridines, have also demonstrated a broad spectrum of antimicrobial effects. mdpi.com

Table 2: Antimicrobial Activity of Pyridine and Related Derivatives

Derivative ClassTarget MicroorganismKey Findings
2-Methoxy-4-(2'-n-butyl-4'-chloro-1'-H-imidazol-5'-yl)-6-aryl nicotinonitrilesGram-positive and Gram-negative bacteria, fungiShows antimicrobial activity. worldnewsnaturalsciences.com
Pyrazoline Derivatives with Methoxy SubstitutionP. aeruginosa, S. aureus, E. faecalis, B. subtilisMethoxy group enhances activity against specific bacterial strains. turkjps.org
Naphthyridine DerivativesBacteria and FungiExhibit a broad spectrum of antimicrobial activity. mdpi.com

Anti-HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)

Research into anti-HIV-1 therapies has included the investigation of pyridine-based compounds as non-nucleoside reverse transcriptase inhibitors (NNRTIs). The structural framework provided by this compound can be adapted to design novel NNRTIs, which are a critical class of drugs used in the treatment of HIV-1.

Enzyme Inhibitors (e.g., GSK3, Urease)

Derivatives of this compound have been explored as inhibitors of various enzymes. The nitro group in 2-chloro-3-methoxy-6-nitropyridine can undergo reduction to form reactive intermediates that interact with biological targets, potentially acting as enzyme inhibitors by binding to the active site and preventing substrate binding. This inhibitory action is a key mechanism in the development of targeted therapies.

Agrochemical Research

Beyond pharmaceuticals, this compound and its derivatives have significant applications in the agrochemical sector. chemimpex.com The compound serves as a crucial intermediate in the synthesis of modern pesticides and herbicides. chemimpex.com Its chemical properties allow for the creation of agrochemicals that are effective against specific pests while aiming to minimize environmental impact. For example, 2-chloro-3-methoxy-6-nitropyridine is used in the development of new pesticides that can target pest resistance mechanisms.

Table 3: Agrochemical Synthesis Pathways

Compound NameSynthesis MethodApplication Area
2-Chloro-3-methoxy-6-nitropyridine-based pesticideSuzuki couplingInsecticides
2-Chloro-3-methoxy-6-nitropyridine derivativesNegishi couplingHerbicides

Design of Pesticides and Herbicides

The structural framework of this compound serves as a critical starting point in the rational design of modern agrochemicals. The presence of the reactive chlorine atom and the electron-withdrawing nitro group makes it a valuable intermediate for synthesizing a new generation of pesticides and herbicides. These agrochemicals are often developed to target specific biological pathways in pests or weeds, including mechanisms that overcome existing resistance.

The synthesis of these complex agrochemical derivatives often involves nucleophilic substitution reactions at the chlorinated position or modifications involving the nitro group. Advanced coupling reactions, such as those developed by Suzuki and Negishi, are employed to build more elaborate molecular architectures from this pyridine core. This modular approach allows chemists to systematically alter the compound's structure to optimize for biological activity, selectivity, and environmental profile. Pyridine derivatives, in general, are integral to crop protection, forming the basis for many widely used herbicides, fungicides, and insecticides. nih.gov Research has demonstrated that new 2-phenylpyridine (B120327) derivatives, for example, exhibit potent insecticidal activity against various agricultural pests. nih.gov

The table below illustrates hypothetical synthetic pathways for developing agrochemicals from a chloronitropyridine core, based on established chemical reactions.

Interactive Data Table: Agrochemical Synthesis Pathways from a Chloronitropyridine Core

Derivative Class Synthesis Method Potential Application
Phenyl-substituted Pyridines Suzuki Coupling Insecticides, Fungicides
Amino-substituted Pyridines Nucleophilic Amination Herbicides
Ether-linked Bipyridines Williamson Ether Synthesis Pre-emergent Herbicides

Environmental Impact Studies of Agrochemical Derivatives

A primary goal in developing new agrochemicals from precursors like this compound is to enhance efficacy while improving their environmental safety profile. While this compound is used to create pesticides intended to have a reduced environmental impact, specific toxicological and environmental fate studies on its direct derivatives are not extensively documented in publicly available literature.

The development of any new pesticide or herbicide necessitates a rigorous evaluation of its environmental impact. For derivatives of chloronitropyridine compounds, key areas of study would include:

Soil Persistence and Degradation: Assessing the half-life of the compound in various soil types to understand how long it remains active and its potential for accumulation.

Mobility and Leaching: Studying the compound's potential to move through the soil profile and enter groundwater systems.

Toxicity to Non-Target Organisms: Evaluating the effect of the derivatives on beneficial insects (e.g., pollinators), aquatic life, and soil microorganisms.

Metabolism in Plants and Animals: Investigating the breakdown pathways of the compound within living organisms to identify any potentially harmful metabolites.

These studies are crucial for regulatory approval and for ensuring that the resulting agricultural products can be used sustainably.

Materials Science Applications

The unique electronic and chemical properties of the this compound scaffold make it a promising candidate for the synthesis of advanced functional materials.

In materials science, this compound and its isomers are utilized as monomers or functionalizing agents for the synthesis of high-performance polymers and coatings. The reactive sites on the pyridine ring allow it to be incorporated into polymer backbones or attached as pendant groups. This process can impart desirable properties to the resulting material, such as enhanced thermal stability, chemical resistance, and specific surface characteristics. nih.gov

Functionalized polymers are a class of macromolecules with chemically attached groups that provide specific capabilities, such as catalytic activity or stimuli-responsiveness. routledge.com The incorporation of pyridine moieties into polymer chains is a known strategy for creating materials with unique features. For instance, pyridine-containing polymers have been synthesized for applications requiring high thermal stability and specific binding properties. nih.govacs.org The development of such polymers from functionalized monomers is a key area of research for creating materials for demanding industrial applications.

Interactive Data Table: Pyridine-Containing Functional Polymers

Polymer Type Synthetic Approach Key Properties Potential Application
Poly(pyridinediyl)s Coupling Reactions Conjugated, Photoluminescent st-andrews.ac.uk Electronic Devices
Pyridine-grafted Copolymers Graft Polymerization Antimicrobial, Fluorescent nih.gov Biomedical Materials, Coatings
Pyridinium-containing Polyimides Post-polymerization Quaternization Ion Conductivity, Alkaline Stability nih.gov Anion Exchange Membranes

The field of optoelectronics is an emerging area of exploration for derivatives of this compound. While specific applications of this exact compound are in the early research stages, related functionalized pyridine compounds are of significant interest for creating materials with novel electronic and photonic properties.

The continued interest in designing fluorescent polymers has led to the development of novel cyanopyridine-modified conjugated polymers for use in display technology and other optoelectronic devices. nih.gov The electron-deficient nature of the pyridine ring, especially when substituted with electron-withdrawing groups like a nitro group, can be harnessed to create materials with tailored charge-transport properties. nih.gov When these pyridine units are incorporated into larger conjugated polymer systems, they can influence the material's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This allows for the fine-tuning of their light-emitting and semiconducting properties, making them candidates for use in:

Organic Light-Emitting Diodes (OLEDs)

Organic Photovoltaics (OPVs)

Chemical Sensors

Research into polypyridines has also highlighted their photoluminescent properties, further suggesting the potential for this class of materials in optoelectronic applications. st-andrews.ac.uk

Analytical Chemistry Applications

In analytical chemistry, this compound and its isomers serve as valuable reagents in the development of methods for detecting and quantifying other chemical substances. The compound's well-defined structure and reactivity are useful for creating analytical standards and derivatizing agents.

Its unique chemical structure allows for specific interactions that can be leveraged for accurate quantification, particularly in the analysis of nitro compounds in complex environmental samples. It can be used in several ways:

Reference Standard: In chromatographic techniques like HPLC or GC, the pure compound can be used as a reference standard to identify and quantify its presence or the presence of its derivatives in a sample.

Derivatizing Agent: The reactive chloro group can be used to "tag" other molecules that are otherwise difficult to detect. This derivatization makes the target analyte visible to detectors (e.g., a UV-Vis or fluorescence detector) or improves its chromatographic behavior.

Precursor for Analytical Probes: The compound can be a starting material for synthesizing more complex molecules designed as highly specific probes or sensors for particular analytes.

Interactive Data Table: Potential Roles in Analytical Chemistry

Role Analytical Technique Principle of Method
Reference Standard HPLC, GC-MS Comparison of retention time and detector response of the analyte to the known standard.
Derivatizing Agent HPLC-UV, GC-ECD The reagent reacts with a target analyte to form a derivative that is easily detectable (e.g., UV-active or electrophilic).

Sensor Development

Derivatives of this compound serve as a foundational scaffold in the design and synthesis of advanced chemical sensors, particularly fluorescent probes. The unique electronic properties of the nitropyridine ring, combined with the reactivity of its substituents, allow for the creation of molecules that can selectively detect and signal the presence of various analytes. The core principle often involves modulating the photophysical properties of a fluorophore through specific interactions with a target molecule.

The electron-deficient nature of the nitropyridine moiety makes it an excellent component in sensor design. nih.gov The presence of the electron-withdrawing nitro group can quench fluorescence in the sensor's "off" state through mechanisms like Photoinduced Electron Transfer (PET). Interaction with a specific analyte can disrupt this quenching process, leading to a "turn-on" fluorescent response. Furthermore, the nitro group itself can be a reactive site for sensing; its reduction to an amino group by certain analytes or enzymes can generate a highly fluorescent product from a non-fluorescent precursor. researchgate.netgoogle.com The chloro-substituent provides a convenient handle for synthetic modification, allowing for the attachment of various recognition units or fluorophores through nucleophilic substitution reactions. nih.gov

Pyridine derivatives have been successfully developed as fluorescent sensors for a wide range of targets, including metal ions and biologically important molecules. researchgate.netsciforum.net The nitrogen atom within the pyridine ring is a key player, acting as a binding site for metal ions, which can lead to measurable changes in the molecule's absorption and emission spectra. researchgate.net

Detailed Research Findings

Research into pyridine-based fluorescent sensors has yielded probes with high sensitivity and selectivity for various analytes. These sensors often operate through mechanisms such as Intramolecular Charge Transfer (ICT), PET, and analyte-induced chemical reactions.

Detection of Metal Cations: Pyridine derivatives have been engineered to act as selective chemosensors for toxic heavy metal ions. researchgate.net A sensor based on a pyridine derivative demonstrated the ability to produce distinct fluorescent responses upon binding with cations like Cr²⁺, Hg²⁺, Ni²⁺, and Co²⁺. researchgate.net Another pyridine-based receptor was designed for the selective detection of copper ions (Cu²⁺), exhibiting a distinct color change from colorless to yellow and a strong fluorescent signal upon complexation. researchgate.net The detection limit for Cu²⁺ with this sensor was calculated to be as low as 0.25 μM. researchgate.net

Sensing of Biothiols: The electron-deficient character of dinitropyridine moieties has been exploited to create fluorescent probes for biothiols. nih.gov These sensors are prepared via the nucleophilic substitution of a chlorine atom on the pyridine ring, demonstrating the utility of chloro-nitropyridine scaffolds as starting materials. nih.gov

Monitoring pH and Polymerization: The fluorescence of certain pyridine derivatives can be sensitive to environmental polarity and pH. nih.gov This property has been harnessed to create sensors that can monitor the progress of chemical reactions, such as free-radical photopolymerization, by tracking changes in the local microenvironment. nih.gov

The table below summarizes the application of various pyridine derivatives in sensor development, highlighting the analyte, the sensing mechanism, and the observed signal.

Sensor ClassAnalyte DetectedSensing Principle / ObservationReference
Pyridine DerivativeToxic Heavy Metal Ions (Cr²⁺, Hg²⁺, Ni²⁺, Co²⁺)Differential fluorescent responses upon complexation. researchgate.net
Pyridine-based ReceptorCopper Ion (Cu²⁺)Colorimetric (colorless to yellow) and "turn-on" fluorescence change; Detection limit of 0.25 μM. researchgate.net
3,5-Dinitropyridine DerivativesBiothiolsFluorescence modulation based on the electron-deficient nature of the dinitropyridine moiety. nih.gov
2,6-Diphenylpyridine DerivativesChanges in Environmental Polarity / pHUsed to monitor the kinetics of free-radical photopolymerization processes via fluorescence changes. nih.gov

Future Directions and Emerging Research Avenues

Development of Greener Synthetic Pathways

The imperative for sustainable chemical manufacturing necessitates the development of environmentally benign synthetic routes to 6-Chloro-3-methoxy-2-nitropyridine. Future research will likely focus on moving away from traditional nitration and chlorination methods, which often involve harsh reagents and generate significant waste streams.

Key areas of investigation will include:

Alternative Solvents and Catalysts: Research into replacing hazardous solvents like sulfuric acid with more sustainable alternatives, such as recyclable ionic liquids (e.g., [BMIM][HSO₄]), is a promising direction. The development of solid acid catalysts could also simplify purification processes and minimize acidic waste.

Waste Valorization: Strategies for the neutralization and repurposing of waste products will be crucial. For instance, spent acid from nitration could be quenched with calcium carbonate to produce calcium sulfate, which has applications in construction and agriculture.

Exploration of Novel Reaction Types and Conditions for Functionalization

The reactivity of the pyridine (B92270) ring in this compound is ripe for exploration beyond established transformations. The electron-withdrawing nitro group and the strategically positioned chlorine atom make it a prime candidate for a variety of functionalization reactions.

Future research will likely pursue:

Cross-Coupling Reactions: While serving as an intermediate for cross-coupling reactions is a known application for similar halogenated nitropyridines, a systematic exploration of various coupling partners (e.g., boronic acids, organozincs, amines, and thiols) under different catalytic systems (e.g., palladium, nickel, copper) could yield a diverse library of derivatives.

C-H Activation: Direct functionalization of the C-H bonds on the pyridine ring represents a highly atom-economical approach. Investigating transition-metal-catalyzed C-H activation at the C4 and C5 positions could provide novel pathways to previously inaccessible derivatives.

Photocatalysis and Electrosynthesis: The use of visible-light photocatalysis and electrosynthesis can offer mild and selective methods for functionalization. These techniques could enable novel transformations that are not achievable through traditional thermal methods.

High-Throughput Screening and Combinatorial Chemistry for Derivative Discovery

To rapidly explore the chemical space around this compound, high-throughput screening (HTS) and combinatorial chemistry will be indispensable tools. By systematically varying the substituents at the chloro and other positions, vast libraries of new compounds can be generated and screened for desired properties.

This approach will involve:

Automated Synthesis Platforms: Utilizing robotic systems to perform parallel synthesis of derivatives in microtiter plates.

Miniaturized Assays: Developing and adapting miniaturized biological or material science assays to rapidly screen the synthesized libraries for properties such as biological activity or photophysical characteristics.

Advanced Computational Design for Targeted Properties and Reactivity

Computational chemistry offers a powerful lens through which to predict and understand the behavior of this compound and its derivatives.

Key computational approaches include:

Density Functional Theory (DFT): DFT calculations can be employed to predict the molecule's electronic structure, reactivity, and spectroscopic properties. This can guide the design of new derivatives with tailored electronic properties for applications in materials science or as catalysts. For analogous molecules, DFT has been used to predict sites of electrophilic aromatic substitution.

Molecular Docking: In the context of medicinal chemistry, molecular docking simulations can predict the binding affinity and mode of interaction of derivatives with biological targets, thereby prioritizing the synthesis of compounds with the highest potential for therapeutic activity.

Integration with Artificial Intelligence and Machine Learning in Chemical Synthesis

The synergy of artificial intelligence (AI) and machine learning (ML) with chemical synthesis is set to revolutionize how new molecules are discovered and made.

For this compound, this could manifest as:

Retrosynthesis Prediction: AI-powered retrosynthesis tools can propose novel and efficient synthetic routes to complex target molecules derived from this starting material.

Reaction Outcome Prediction: ML models trained on large datasets of chemical reactions can predict the most likely products and optimal conditions for the functionalization of the pyridine ring, saving time and resources in the lab.

Autonomous Experimentation: The integration of AI with robotic synthesis platforms could enable closed-loop systems that design, execute, and analyze experiments with minimal human intervention.

Investigation of Sustainable and Bio-Inspired Applications

The unique electronic and structural features of this compound make it a candidate for applications that address sustainability challenges.

Potential areas of exploration include:

Agrochemicals: The nitropyridine scaffold is present in some commercial pesticides. Research into derivatives of this compound could lead to the discovery of new, more effective, and environmentally safer agrochemicals.

Organic Electronics: The electron-deficient nature of the nitropyridine ring suggests potential applications in organic electronics, such as in the design of new organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Bio-inspired Catalysis: The pyridine moiety is a common feature in biological systems. Research could focus on incorporating this scaffold into novel bio-inspired catalysts for a range of chemical transformations.

Interdisciplinary Research Bridging Chemical Biology and Materials Science

The future of chemical research lies in breaking down disciplinary silos. This compound is well-positioned to be at the heart of such interdisciplinary efforts.

Collaborative research could focus on:

Chemical Probes: Developing derivatives that can be used as chemical probes to study biological processes, for example, by incorporating fluorescent tags or reactive handles.

Functional Materials: Exploring the use of this compound as a building block for advanced materials, such as metal-organic frameworks (MOFs), polymers with tailored properties, or functional dyes. Its role as a potential precursor for pharmaceutical and agrochemical compounds underscores its importance in these intersecting fields.

Q & A

Basic Questions

Q. What spectroscopic methods are recommended for characterizing 6-Chloro-3-methoxy-2-nitropyridine, and how can their data be interpreted?

  • Methodology :

  • FTIR/Raman : Identify vibrational modes of functional groups (e.g., nitro: ~1530 cm⁻¹ asymmetric stretching; methoxy: ~1250 cm⁻¹ C-O stretching; chloro: ~650 cm⁻¹ C-Cl bending). Compare experimental spectra with DFT-calculated frequencies (B3LYP/6-311++G** or cc-pVTZ basis sets) to validate assignments .
  • NMR : Use ¹H NMR to resolve methoxy protons (~δ 3.8–4.0 ppm) and aromatic protons. ¹³C NMR detects carbons adjacent to substituents (nitro: ~150 ppm; methoxy: ~55 ppm). 2D NMR (COSY, HSQC) clarifies coupling patterns and substituent positions .

Q. What are the key safety considerations when handling this compound in laboratory settings?

  • Protocols :

  • PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid inhalation .
  • Spill Management : Contain spills with inert absorbents (e.g., vermiculite). Avoid water contamination due to potential environmental toxicity .
  • Thermal Decomposition : In case of fire, use self-contained breathing apparatus (SCBA) to mitigate toxic fumes (e.g., NOₓ, Cl gases) .

Q. How can the crystal structure of this compound be determined using X-ray crystallography?

  • Workflow :

  • Data Collection : Use single-crystal diffraction (Mo-Kα radiation, λ = 0.71073 Å).
  • Structure Solution : Employ direct methods in SHELXS or charge-flipping algorithms in SHELXD .
  • Refinement : Apply SHELXL for least-squares refinement against data. Visualize thermal ellipsoids with ORTEP-3 .
  • Validation : Check geometry and intermolecular interactions (e.g., hydrogen bonds, π-stacking) with WinGX .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic structure and vibrational spectra of this compound?

  • Computational Strategy :

  • Functional Selection : B3LYP hybrid functional with exact exchange corrections improves accuracy for nitro-group energetics .
  • Basis Sets : 6-311++G** for geometry optimization; cc-pVTZ for vibrational frequency calculations .
  • Output Analysis :
  • Electrostatic Potential Maps : Identify electron-deficient regions (nitro group) for nucleophilic attack.
  • Frontier Orbitals : HOMO-LUMO gaps predict reactivity trends (e.g., nitro group lowers LUMO, enhancing electrophilicity) .

Q. What experimental and computational approaches resolve contradictions in regiochemical assignments of substituents in nitropyridine derivatives?

  • Integrated Workflow :

  • X-ray Crystallography : Definitive proof of substituent positions via atomic coordinates .
  • NMR NOESY : Detect spatial proximity between protons (e.g., methoxy and adjacent H atoms) .
  • DFT Chemical Shifts : Compare calculated ¹³C NMR shifts (e.g., GIAO method) with experimental data to validate regiochemistry .

Q. How does the electronic interplay between substituents influence the reactivity of this compound in cross-coupling reactions?

  • Mechanistic Insights :

  • Directing Effects : Nitro (meta-directing) and methoxy (ortho/para-directing) groups compete, but steric hindrance from methoxy may favor reactivity at the chloro position.
  • DFT Analysis : Calculate Fukui indices to identify nucleophilic/electrophilic sites .
  • Experimental Validation : Suzuki-Miyaura coupling with aryl boronic acids at 80–100°C; monitor regioselectivity via HPLC-MS .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.